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Dosing Optimization Strategy

The core principle for evobrutinib dosing is to maintain steady-state predose BTK occupancy (BTKO)
>95%, which is associated with clinical efficacy [1]. The following table summarizes the key dosing

regimens and their performance.

Dosing Food

. Key Findings & Optimization Rationale
Regimen State

75 mg Once Fasted Inconsistent BTKO at trough; <48% of patients maintained BTKO >95% at
Daily (QD) steady-state. Suboptimal for sustained efficacy [1] [2].

75 mg Twice Fasted Robust efficacy; 98% of patients maintained target BTKO =95% at trough in

Daily (BID) Phase Il. Established as a clinically effective benchmark [1] [2].
45 mg Twice  With Optimal for Phase lll/Clinical Use: Provides equivalent exposure and
Daily (BID) Food BTKO profile (>95% in 93% of patients) to 75 mg BID fasted. Leverages

~50% increase in bioavailability from food effect for lower dose efficacy [1]

[3].

Experimental Data & Protocols
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For researchers investigating evobrutinib's effects, the following quantitative data and methodologies from

published studies are essential.

Pharmacokinetic & Target Engagement Assessment

This experiment quantifies drug exposure and direct target engagement, which is fundamental to dose

optimization.

¢ Objective: To characterize the relationship between evobrutinib plasma concentration (exposure)
and BTK occupancy in peripheral blood mononuclear cells (PBMCs).

e Key Findings from Phase Il Analysis (NCT02975349): An area under the concentration-time curve
over 24 hours at steady-state (AUCq_»4 ss) of 2400 ng-h/mL was associated with improved

annualized relapse rate. This exposure correlates with steady-state predose BTKO 295% [1].
¢ Protocol Summary [1]:

o Dosing: Administer evobrutinib (e.g., 25 mg QD, 75 mg QD, 75 mg BID) to human subjects.

o PK Sampling: Collect serial blood samples for plasma evobrutinib concentration analysis at
multiple timepoints (e.g., predose, 0.25, 0.5, 1, 1.5, 2, 4 hours postdose).

o PD Sampling (BTKO): Collect blood samples for PBMC isolation at trough (predose) to assess
BTK occupancy.

o Analysis: Use population PK/PD modeling to define the exposure-response (BTKO)
relationship.

Efficacy & Neuroinflammation Assessment in Preclinical Models

This protocol is used in animal models to demonstrate evebrutinib's impact on neuroinflammation and

functional recovery, relevant for new indication research.

¢ Objective: To evaluate the efficacy of evobrutinib in mitigating neuroinflammation and ischemic
injury in a mouse model of cerebral ischemia [4].
¢ Key Findings: Oral evobrutinib (10 mg/kg in mice) reduced infarct volume, ameliorated pathological
damage, and facilitated neurological function recovery by inhibiting M1 microglial polarization via the
TLR4/Myd88/NF-kB pathway [4].
¢ Protocol Summary [4]:
o Animal Model: Establish a Middle Cerebral Artery Occlusion (MCAQO) model in male C57BL/6
mice.
o Dosing Intervention: Administer evobrutinib (10 mg/kg) or vehicle via oral gavage for a set
period post-ischemia.
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o Outcome Measures:

= Infarct Volume: Assessed by TTC staining.

= Neurological Function: Evaluated using standardized behavioral tests and neurological
deficit scores (e.g., Longa scale).

= Microglial Polarization: Analyzed via flow cytometry (for M1/M2 surface markers) and
gPCR (for pro/anti-inflammatory cytokines).

= Mechanistic Pathway: Investigated using Western Blot to measure protein levels in the
TLR4/Myd88/NF-kB pathway.

The experimental workflow for this preclinical study can be visualized as follows:
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Troubleshooting Common Scenarios

e Scenario 1: A preclinical experiment shows variable efficacy despite using the 75 mg BID equivalent

dose.

o Investigation Point: Confirm the food state during administration. If the drug is given to fasted
animals, the exposure may be lower than predicted. The 45 mg BID with food regimen was
designed to provide more consistent exposure [1].

e Scenario 2: In a clinical trial context, the drug fails to show a significant treatment effect.

o Investigation Point: Review the pharmacokinetic data from the trial cohort. Check if the
achieved AUCq_»4 ss is 2400 ng-h/mL and if trough BTKO levels are 295%. Failure to maintain
this target engagement may explain a lack of efficacy [1]. Note that the Phase 11l EVOLUTION
program (using 45 mg BID) did not meet its primary endpoint, indicating that other factors are at
play [3].

¢ Scenario 3: Observations of elevated liver enzymes (ALT/AST) in subjects.

o Investigation Point: This is a known class effect of BTK inhibitors. Implement protocol-
mandated monitoring of liver transaminases and lipase. Previous studies established stop-rules
and hepatic risk-mitigation strategies for managing this adverse event [5] [6].

Key Considerations for Researchers

When designing studies or interpreting data, please consider the following critical context:

¢ Clinical Setback: While preclinical and Phase Il data were promising, the Phase 11l EVOLUTION
clinical trials (NCT04338022 and NCT04338061) for relapsing multiple sclerosis did not meet their
primary endpoint. The annualized relapse rate with evobrutinib was not statistically superior to the
active comparator, teriflunomide [3]. This indicates that achieving target BTK occupancy, while
necessary, may not be sufficient for clinical efficacy in all contexts.

o Safety Profile: The most common adverse events include nasopharyngitis and elevated liver
enzymes (transaminitis). Liver injury has been significant enough to warrant clinical holds on several
BTK inhibitor programs, including evobrutinib [3] [5] [6].

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9747124/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9747124/
https://www.biospace.com/merck-kgaa-s-btk-inhibitor-fails-phase-iii-multiple-sclerosis-studies
https://www.sciencedirect.com/topics/medicine-and-dentistry/evobrutinib
https://www.sciencedirect.com/topics/neuroscience/evobrutinib
https://www.smolecule.com/products/s527651?utm_src=pdf-body
https://www.biospace.com/merck-kgaa-s-btk-inhibitor-fails-phase-iii-multiple-sclerosis-studies
https://www.smolecule.com/products/s527651?utm_src=pdf-body
https://www.biospace.com/merck-kgaa-s-btk-inhibitor-fails-phase-iii-multiple-sclerosis-studies
https://www.sciencedirect.com/topics/medicine-and-dentistry/evobrutinib
https://www.sciencedirect.com/topics/neuroscience/evobrutinib
https://www.smolecule.com/products/s527651?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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